molecular formula C7H13NO3 B15219736 Ethyl (R)-morpholine-2-carboxylate

Ethyl (R)-morpholine-2-carboxylate

Cat. No.: B15219736
M. Wt: 159.18 g/mol
InChI Key: PTWKMUDNOPBYJO-ZCFIWIBFSA-N
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Description

Ethyl ®-morpholine-2-carboxylate is an organic compound that belongs to the class of esters It is derived from morpholine, a heterocyclic amine, and ethyl carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl ®-morpholine-2-carboxylate can be synthesized through the esterification of ®-morpholine-2-carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl ®-morpholine-2-carboxylate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-morpholine-2-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield ®-morpholine-2-carboxylic acid and ethanol.

    Reduction: Reduction of the ester using reagents such as lithium aluminum hydride can produce the corresponding alcohol.

    Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for esters.

    Substitution: Nucleophilic substitution reactions may involve reagents such as Grignard reagents or organolithium compounds.

Major Products

    Hydrolysis: ®-morpholine-2-carboxylic acid and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl ®-morpholine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl ®-morpholine-2-carboxylate involves its interaction with various molecular targets. In biological systems, the ester can be hydrolyzed by esterases to release ®-morpholine-2-carboxylic acid, which may then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as drug development or enzyme studies.

Comparison with Similar Compounds

Ethyl ®-morpholine-2-carboxylate can be compared with other similar compounds such as:

    Methyl ®-morpholine-2-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl (S)-morpholine-2-carboxylate: The enantiomer of ethyl ®-morpholine-2-carboxylate.

    Ethyl ®-pyrrolidine-2-carboxylate: Similar ester but derived from pyrrolidine instead of morpholine.

The uniqueness of ethyl ®-morpholine-2-carboxylate lies in its specific stereochemistry and the presence of the morpholine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl (2R)-morpholine-2-carboxylate

InChI

InChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3/t6-/m1/s1

InChI Key

PTWKMUDNOPBYJO-ZCFIWIBFSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CNCCO1

Canonical SMILES

CCOC(=O)C1CNCCO1

Origin of Product

United States

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